(R)-(+)-tert-Butylsulfinamide
Description
Historical Context and Discovery as a Chiral Auxiliary
(R)-(+)-2-Methyl-2-propanesulfinamide, also widely known as tert-butanesulfinamide or Ellman's auxiliary, was introduced as a versatile chiral auxiliary in 1997 by the research group of Jonathan A. Ellman. wikipedia.orgsigmaaldrich.com Before this, while other sulfinamides existed, Ellman's development of a practical and efficient synthesis for enantiomerically pure tert-butanesulfinamide was a pivotal moment for asymmetric synthesis. wikipedia.orgscispace.com The initial synthesis methods were improved upon to create a scalable, two-step catalytic enantioselective route, making the reagent readily available from the inexpensive byproduct di-tert-butyl disulfide. scispace.comyale.eduorgsyn.org This accessibility was crucial for its widespread adoption by the chemical community. yale.edu The compound was designed to act as a "chiral ammonia (B1221849) equivalent," providing a reliable method for the preparation of chiral amines, a class of compounds of fundamental importance in pharmaceuticals and materials science. wikipedia.orgsigmaaldrich.comorgsyn.org
Significance in Modern Asymmetric Synthesis
The significance of (R)-(+)-2-Methyl-2-propanesulfinamide in modern asymmetric synthesis is extensive. yale.edu It serves as a powerful tool for the stereocontrolled synthesis of a vast array of chiral amines. yale.educhemimpex.com The methodology relies on the condensation of the sulfinamide with aldehydes and ketones to form N-tert-butanesulfinyl imines. sigmaaldrich.comnih.gov These imines exhibit enhanced stability compared to other imines, yet are highly reactive towards nucleophiles. wikipedia.org
The key to its success lies in the tert-butanesulfinyl group, which performs multiple crucial functions:
It activates the imine for nucleophilic addition. sigmaaldrich.comscispace.com
It acts as a potent chiral directing group, controlling the stereochemical outcome of the addition to yield products with high diastereoselectivity. sigmaaldrich.comnih.gov
It serves as a protecting group for the amine, which can be easily removed under mild acidic conditions to furnish the desired enantiomerically pure amine. wikipedia.orgsigmaaldrich.comnih.gov
This methodology has been successfully applied to the asymmetric synthesis of many essential building blocks, including α-branched and α,α-dibranched amines, syn- and anti-1,2- and 1,3-amino alcohols, and α- or β-amino acids and esters. sigmaaldrich.com Its robustness and reliability have led to its use on metric-ton scales in industrial settings for the production of drugs and agrochemicals. yale.edu
Overview of Research Trajectories and Key Contributions
Following its introduction, research involving (R)-(+)-2-Methyl-2-propanesulfinamide expanded rapidly. Initial work by the Ellman group focused on establishing the scope of nucleophilic additions to N-tert-butanesulfinyl imines. scispace.comharvard.edu Research has since branched into several key trajectories.
One major area has been the application of this chemistry to the total synthesis of complex natural products and biologically active compounds. sigmaaldrich.comyale.edu For instance, it has been instrumental in synthesizing chiral amines that are key components of numerous clinical candidates and approved drugs, such as the cancer treatments avapritinib (B605698) and larotrectinib, and the HIV-1 capsid inhibitor lenacapavir. yale.edu It was also used in an asymmetric synthesis of the allergy medication Cetirizine. wikipedia.org
Another significant research path involves the synthesis of nitrogen-containing heterocycles like pyrrolidines, piperidines, and aziridines. sigmaaldrich.comnih.govnih.gov The chiral sulfinyl imine intermediates have proven to be excellent precursors for constructing these important structural motifs found in many natural products and therapeutic agents. nih.govnih.gov
Furthermore, the sulfinamide moiety itself has been incorporated into the design of new organocatalysts and ligands for transition metal catalysis, moving beyond its initial role as a stoichiometric auxiliary. yale.edunih.gov The unique properties of the sulfinyl group, which can enhance acidity while providing a defined chiral environment, have been exploited in developing new catalytic asymmetric transformations. yale.edu The continuous development of new applications underscores the enduring importance of (R)-(+)-2-Methyl-2-propanesulfinamide in the field of chemical synthesis. chemicalbook.com
Compound Properties and Applications
Table 1: Physicochemical Properties of (R)-(+)-2-Methyl-2-propanesulfinamide
| Property | Value |
| CAS Number | 196929-78-9 chemimpex.comguidechem.com |
| Molecular Formula | C₄H₁₁NOS chemicalbook.comguidechem.com |
| Molecular Weight | 121.2 g/mol chemimpex.com |
| Appearance | White to off-white solid chemimpex.comchemicalbook.com |
| Melting Point | 99 - 108 °C chemimpex.comchemicalbook.comsigmaaldrich.com |
| Solubility | Soluble in chloroform, methanol, tetrahydrofuran (B95107), dichloromethane (B109758), dimethyl sulfoxide, and most organic solvents. guidechem.comfishersci.com |
Table 2: Key Research Applications of (R)-(+)-2-Methyl-2-propanesulfinamide
| Application Area | Description | Key Intermediates |
| Asymmetric Amine Synthesis | Serves as a chiral ammonia equivalent for the synthesis of a wide range of enantiomerically pure primary amines. wikipedia.orgorgsyn.org | N-tert-butanesulfinyl aldimines and ketimines wikipedia.orgsigmaaldrich.com |
| Pharmaceutical Synthesis | Used as a key intermediate in the synthesis of chiral drugs, including kinase inhibitors and antiviral agents. yale.educhemimpex.com | Chiral amine building blocks yale.eduguidechem.com |
| Natural Product Synthesis | Employed in the total synthesis of complex, biologically active natural products containing chiral amine centers. sigmaaldrich.comyale.edunih.gov | Chiral sulfinyl imines nih.gov |
| Heterocycle Synthesis | Enables the asymmetric synthesis of important N-heterocycles such as aziridines, pyrrolidines, and piperidines. sigmaaldrich.comnih.govfishersci.com | N-tert-butanesulfinyl imines nih.gov |
| Organocatalysis | The sulfinamide functional group is used as the core chiral element in the design of novel organocatalysts. yale.edunih.gov | Sulfinamide-based catalysts yale.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(R)-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESUXLKAADQNTB-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449939 | |
| Record name | (R)-(+)-2-Methyl-2-propanesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196929-78-9 | |
| Record name | (R)-2-Methylpropane-2-sulfinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196929-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-2-Methyl-2-propanesulfinamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40449939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-methylpropane-2-sulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for R + 2 Methyl 2 Propanesulfinamide
Established Synthetic Routes
A prominent and scalable method for the synthesis of (R)-(+)-2-Methyl-2-propanesulfinamide involves the reduction of an enantiomerically enriched thiosulfinate precursor, (R)-tert-butyl tert-butanethiosulfinate. This reduction is effectively carried out using lithium metal in liquid ammonia (B1221849). rwth-aachen.deguidechem.com
The process begins with the asymmetric oxidation of di-tert-butyl disulfide to yield the chiral thiosulfinate. Subsequently, this intermediate is subjected to reduction with lithium amide, which is generated in situ from lithium metal and ammonia. guidechem.com A key advantage of this method is the direct formation of the sulfinamide from the thiosulfinate in high yield and with no observable racemization. researchgate.net The reaction is typically quenched with a proton source, such as ammonium (B1175870) chloride, to yield the final product. guidechem.com
A detailed procedure published in Organic Syntheses describes the use of lithium ribbon and a catalytic amount of ferric nitrate nonahydrate in liquid ammonia at low temperatures (around -78 °C). orgsyn.org This method allows for the preparation of the target compound on a large scale with high enantiopurity after purification by trituration and crystallization. orgsyn.org
Chiral resolution is a classical yet viable method for separating a racemic mixture of 2-methyl-2-propanesulfinamide into its individual enantiomers. rwth-aachen.dechemicalbook.com This technique relies on the reaction of the racemic sulfinamide with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization. wikipedia.orgwikipedia.org
A highly efficient and widely adopted strategy for the synthesis of (R)-(+)-2-Methyl-2-propanesulfinamide involves the catalytic asymmetric oxidation of a prochiral precursor, di-tert-butyl disulfide. researchgate.net This approach generates the key intermediate, (R)-tert-butyl tert-butanethiosulfinate, with high enantioselectivity.
The most successful catalysts for this transformation are based on vanadium complexes. In a seminal report, a vanadium-based catalyst, typically formed in situ from vanadyl acetylacetonate (VO(acac)₂), is used in conjunction with a chiral Schiff base ligand. orgsyn.org This catalytic system utilizes hydrogen peroxide as a cost-effective and environmentally benign oxidant. orgsyn.org The reaction can be performed on a large scale, yielding the thiosulfinate in high yield and with excellent enantiomeric excess (ee). orgsyn.org
Subsequent research has focused on optimizing the chiral ligand and reaction conditions to improve the enantioselectivity and practicality of the process. For instance, the use of a chiral ligand derived from (1S,2R)-(-)-cis-1-amino-2-indanol and 3,5-di-tert-butyl salicylaldehyde has been shown to be highly effective. orgsyn.org
Table 2: Vanadium-Catalyzed Asymmetric Oxidation of Di-tert-butyl Disulfide
| Parameter | Value |
|---|---|
| Substrate | Di-tert-butyl disulfide |
| Catalyst | Vanadyl acetylacetonate (VO(acac)₂) |
| Chiral Ligand | Schiff base from (1S,2R)-(-)-cis-1-amino-2-indanol |
| Oxidant | 30% Aqueous Hydrogen Peroxide |
| Yield of Thiosulfinate | ≥92% |
The enantiomerically enriched (R)-tert-butyl tert-butanethiosulfinate is then readily converted to (R)-(+)-2-Methyl-2-propanesulfinamide via the lithium-ammonia reduction described previously, without loss of optical purity. researchgate.net
The industrial demand for (R)-(+)-2-Methyl-2-propanesulfinamide has driven the development of practical, safe, and environmentally conscious processes for its large-scale production. One such process has been developed and demonstrated on a 15 kg scale. This process focuses on the asymmetric synthesis of the target compound, likely building upon the catalytic asymmetric oxidation and subsequent reduction methodologies. Key considerations in large-scale process development include the use of cost-effective reagents, minimization of hazardous waste, and operational simplicity and safety.
Advanced and Green Synthetic Approaches
Mechanochemistry, which involves chemical transformations induced by mechanical force, is an emerging area in green chemistry, often allowing for solvent-free or reduced-solvent reactions. While there have been reports on the mechanochemical synthesis of derivatives of sulfinamides, such as N-acyl sulfonimidamides and the N-sulfenylation of sulfoximines and sulfonimidamides, a direct, metal-free mechanochemical synthesis of (R)-(+)-2-Methyl-2-propanesulfinamide has not been prominently reported in the reviewed scientific literature. The existing mechanochemical methods in related sulfur chemistry often still employ a metal catalyst, for instance, iron-catalyzed nitrene transfer. The development of a truly metal-free mechanochemical route to this important chiral auxiliary remains a future challenge for synthetic chemists.
Copper/L-Proline-Catalyzed Aerobic Oxidative Cascade Reactions
The Copper/L-Proline catalytic system is notably employed in reactions that utilize (R)-(+)-2-Methyl-2-propanesulfinamide as a reactant to synthesize other chiral molecules, specifically N-sulfinylimines. An efficient one-pot method has been developed for the synthesis of N-sulfinyl- and N-sulfonylimines through the condensation of alcohols with sulfinamides or sulfonamides under mild, aerobic conditions. rsc.orgresearchgate.net This process is not a synthetic route to (R)-(+)-2-Methyl-2-propanesulfinamide itself, but rather a key application of it, highlighting its role as a chiral building block.
The reaction cascade involves the in-situ oxidation of a primary or secondary alcohol to an aldehyde or ketone, which then condenses with the sulfinamide. This methodology is valued for its green chemistry principles, using air as the terminal oxidant. rsc.org
Reaction Conditions and Findings:
A combination of Copper(I) iodide (CuI), L-proline, and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) effectively catalyzes this aerobic oxidative cascade. rsc.orgresearchgate.net The reaction demonstrates broad functional group compatibility. For instance, the oxidative condensation of 4-Nitrobenzyl alcohol with (R)-(+)-2-Methyl-2-propanesulfinamide proceeds efficiently under these conditions. rsc.org The optimization of the catalytic system found that the combination of CuI, L-proline, and TEMPO provided the best yields for the resulting N-sulfinylimines. researchgate.net
| Component | Role | Typical Reagents/Conditions |
|---|---|---|
| Copper Source | Catalyst | Copper(I) iodide (CuI) |
| Ligand | Co-catalyst | L-proline |
| Co-catalyst | Oxidant Mediator | TEMPO |
| Oxidant | Terminal Oxidant | Air |
| Base | Acid Scavenger | Potassium Carbonate (K₂CO₃) |
| Solvent | Reaction Medium | Toluene |
| Temperature | Reaction Condition | 60 °C |
This catalytic system enables a one-pot synthesis where the alcohol is first oxidized to the corresponding aldehyde, which then directly undergoes condensation with the sulfinamide present in the same reaction vessel. researchgate.netresearchgate.net
Control of Enantiopurity and Diastereoselectivity in Synthesis
The high enantiopurity of (R)-(+)-2-Methyl-2-propanesulfinamide is critical for its function as a chiral auxiliary. Control over its stereochemistry is achieved through a multi-step process involving asymmetric oxidation followed by physical purification methods that enhance the enantiomeric excess (ee).
The primary synthetic strategy for establishing the chirality at the sulfur atom is the catalytic asymmetric oxidation of di-tert-butyl disulfide. This oxidation yields an enantiomerically enriched intermediate, (R)-(+)-tert-butyl tert-butanethiosulfinate. This key step utilizes a chiral ligand in conjunction with a metal catalyst to direct the oxidation to preferentially form one enantiomer of the thiosulfinate. The resulting enantioenriched thiosulfinate is then converted to (R)-(+)-2-Methyl-2-propanesulfinamide via a stereospecific reaction with lithium amide in liquid ammonia, which proceeds with inversion of configuration at the sulfur atom.
Enhancement of Enantiopurity:
While the asymmetric oxidation provides a product with good initial enantiomeric excess (typically 86-87% ee), further purification is required to achieve the high levels of enantiopurity (>99% ee) necessary for its use in asymmetric synthesis. This is accomplished through trituration and recrystallization.
Trituration: The crude product is washed with a solvent in which it has low solubility, such as hexanes. This process selectively removes impurities and can significantly improve the enantiopurity.
Recrystallization: The triturated material is then dissolved in a minimal amount of a hot solvent (e.g., boiling hexanes) and allowed to cool slowly. The desired enantiomer crystallizes out, leaving the minor enantiomer and remaining impurities in the solution.
A single recrystallization is often sufficient to upgrade the material to >99% ee. The effectiveness of these purification steps is crucial for the final quality of the product.
| Synthetic/Purification Step | Description | Typical Enantiomeric Excess (ee) Achieved |
|---|---|---|
| Asymmetric Oxidation | Catalytic oxidation of di-tert-butyl disulfide to (R)-tert-butyl tert-butanethiosulfinate. | 86-87% |
| Trituration | Washing of the crude sulfinamide with hexanes to remove impurities. | ~95% |
| Recrystallization | Crystallization from a hot solvent (e.g., hexanes). | >99% |
Analysis and Characterization of Synthetic Products (excluding basic identification data)
Beyond standard characterization, advanced analytical methods are essential to confirm the high enantiopurity and diastereomeric purity of (R)-(+)-2-Methyl-2-propanesulfinamide and its derivatives. These techniques are crucial for quality control and for understanding the stereochemical outcomes of reactions.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the most common method for determining the enantiomeric excess of (R)-(+)-2-Methyl-2-propanesulfinamide. acs.org This technique uses a stationary phase that is itself chiral, allowing for the separation of the two enantiomers. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, enabling their quantification. Specific columns and mobile phases have been established for the baseline separation of the (R) and (S) enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiopurity Determination:
While standard ¹H NMR spectroscopy cannot distinguish between enantiomers, it can be used to determine enantiopurity by employing a chiral derivatizing agent (CDA). A protocol has been developed where the sulfinamide is reacted with a 2-formylphenylboronic acid and an enantiopure pinanediol. acs.org This reaction forms a mixture of diastereomeric sulfiniminoboronate esters. Since diastereomers have different physical properties, they produce distinct signals in the NMR spectrum. acs.org
The enantiomeric excess of the original sulfinamide can be accurately determined by integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum. acs.org If a fluorinated derivatizing agent is used, ¹⁹F NMR can also be employed for this analysis, often providing a cleaner spectrum with well-resolved signals. acs.org This method is a powerful tool for confirming the enantiopurity without relying solely on chiral HPLC.
| Analytical Technique | Principle of Operation | Information Obtained | Example Application |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric excess (ee). | Baseline separation of (R) and (S)-2-Methyl-2-propanesulfinamide using a Chiralpak column. |
| ¹H and ¹⁹F NMR with Chiral Derivatizing Agents | Conversion of an enantiomeric mixture into a diastereomeric mixture, which exhibits distinct NMR signals. | Diastereomeric ratio, which directly reflects the enantiomeric excess of the starting material. | Reaction with 2-formylphenylboronic acid and pinanediol to form diastereomeric iminoboronate esters. |
Applications in Asymmetric Synthesis As a Chiral Auxiliary
General Principles of Chiral Auxiliary Functionality
The effectiveness of (R)-(+)-2-Methyl-2-propanesulfinamide as a chiral auxiliary stems from its ability to be easily introduced into a molecule, control the stereochemical outcome of a subsequent reaction, and then be readily removed under mild conditions to reveal the desired chiral product. nih.govacs.org The tert-butanesulfinyl group is central to this functionality.
The tert-butanesulfinyl group, when attached to a nitrogen atom to form an N-tert-butanesulfinyl imine, acts as an electron-withdrawing group. This electronic effect enhances the electrophilicity of the imine carbon, making it more susceptible to attack by a wide range of nucleophiles. beilstein-journals.orgnih.govresearchgate.net This activation is crucial for promoting nucleophilic addition reactions, which are fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov
Beyond activation, the chiral sulfur center of the tert-butanesulfinyl group serves as a powerful chiral directing group. nih.govacs.org It effectively shields one face of the imine, compelling the incoming nucleophile to attack from the less sterically hindered face. This facial selectivity is the basis for the high diastereoselectivity observed in these reactions, ultimately leading to the formation of a specific enantiomer of the desired amine after removal of the auxiliary. nih.govacs.org The stereochemical outcome can often be predicted based on whether the (R)- or (S)-enantiomer of the sulfinamide is used.
Asymmetric Synthesis of Chiral Amines
The primary application of (R)-(+)-2-Methyl-2-propanesulfinamide is in the asymmetric synthesis of a diverse array of chiral amines. guidechem.comnih.govacs.org This methodology has proven to be robust and general, allowing for the preparation of highly enantioenriched amine products. nih.gov
Diastereoselective Addition of Organometallic Reagents to N-tert-Butanesulfinyl Imines
A widely employed strategy involves the diastereoselective addition of organometallic reagents, such as Grignard reagents and organolithium compounds, to N-tert-butanesulfinyl imines. researchgate.netscilit.comspringernature.com These reactions typically proceed with high yields and excellent levels of diastereoselectivity, affording sulfinamides that can be readily converted to the corresponding chiral amines. researchgate.net The choice of organometallic reagent and reaction conditions, such as the solvent, can sometimes influence the stereochemical outcome, in some cases allowing for a switch in diastereoselectivity. researchgate.netacs.org
Table 1: Examples of Diastereoselective Addition of Organometallic Reagents
| N-tert-Butanesulfinyl Imine Substrate | Organometallic Reagent | Solvent | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Aromatic and Aliphatic Imines | Organotrimethylsilane | THF | Excellent | researchgate.net |
| Chiral Imine 5a | Organolithium reagent 4b | Toluene | 70:30 | researchgate.net |
| Fluorinated Aromatic Sulfinyl Imines | Propargylmagnesium bromide | DCM | 44:56 | acs.org |
| Fluorinated Aromatic Sulfinyl Imines | Propargylmagnesium bromide | THF | >95:5 | acs.org |
Reductive Amination Strategies
While direct addition of organometallics is prevalent, reductive amination strategies using N-tert-butanesulfinyl imines have also been developed. These methods typically involve the reduction of the C=N bond of the sulfinylimine. For instance, samarium(II) iodide (SmI2) has been used to mediate the cross-coupling of N-tert-butanesulfinyl imines with aldehydes, providing access to enantiopure anti-1,2-amino alcohols. nih.gov
Synthesis of α-Branched and α,α-Dibranched Amines
The methodology is not limited to the synthesis of simple amines. It has been successfully extended to the preparation of more complex and sterically hindered amines, including α-branched and α,α-dibranched amines. nih.govacs.org This is achieved by using the appropriate ketone-derived N-tert-butanesulfinyl imines (ketimines) and a suitable organometallic reagent. researchgate.net The ability to construct these challenging chiral centers with high stereocontrol highlights the power and versatility of this synthetic approach. nih.govresearchgate.net
Asymmetric Synthesis of Amino Acids and Esters
α-Amino Acids
The synthesis of α-amino acids using (R)-(+)-2-methyl-2-propanesulfinamide often involves the reaction of N-tert-butanesulfinyl aldimines with various nucleophiles. One notable method is the Petasis boronic acid–Mannich reaction, which provides an efficient route to N-(tert-butyl sulfinyl)-α-amino carboxylic acids. researchgate.net This reaction involves the condensation of the sulfinamide, an aldehyde, and a boronic acid.
Another powerful strategy for the synthesis of α-amino acids involves the diastereoselective addition of nucleophiles to N-sulfinyl imines derived from glyoxylate (B1226380). For instance, the indium-mediated allylation of chiral tert-butanesulfinyl glyoxylate imine derivatives with ethyl 2-bromomethylacrylate has been shown to produce α-amino diesters as single diastereoisomers in high yields. nih.gov
The synthesis of β,γ-unsaturated α-amino acids has also been achieved with high diastereoselectivity through a Lewis acid-promoted Petasis reaction of vinylboronic acids with (R)-N-tert-butanesulfinamide and glyoxylic acid. nih.gov The use of indium(III) bromide as a Lewis acid in dichloromethane (B109758) at room temperature has been found to be optimal for this transformation. nih.gov The resulting β,γ-unsaturated α-amino acids can be further elaborated into more complex structures, such as cyclopenta[c]proline derivatives. nih.gov
Table 1: Asymmetric Synthesis of α-Amino Acid Derivatives
| Entry | Aldehyde/Imine Precursor | Nucleophile/Reagent | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield |
|---|---|---|---|---|---|
| 1 | N-tert-butanesulfinyl imine from glyoxylic acid | Vinylboronic acids / InBr₃ | β,γ-Unsaturated α-amino acids | High d.r. | Moderate to Good |
| 2 | N-tert-butanesulfinyl glyoxylate imine | Ethyl 2-bromomethylacrylate / Indium | α-Amino diesters | Single diastereoisomer | High |
β-Amino Acids
The synthesis of enantiomerically pure β-amino acids and their derivatives is of significant interest due to their presence in numerous biologically active molecules. (R)-(+)-2-Methyl-2-propanesulfinamide has been effectively utilized in the stereoselective synthesis of these compounds.
A common strategy involves the diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imines. For example, the reaction of N-tert-butanesulfinyl aldimines with methyl bromoacetate (B1195939) in the presence of zinc and copper(I) chloride can generate β-amino ester ammonium (B1175870) chlorides in high yields after removal of the sulfinyl group. nih.gov These intermediates can then be cyclized to form β-lactams by treatment with a strong base like lithium diisopropylamide (LDA). nih.gov
Furthermore, the preparation of β-chloro sulfinamides using (R)-(+)-2-methyl-2-propanesulfinamide is a key step in the synthesis of other chiral molecules. guidechem.comchemicalbook.comfishersci.com
Table 2: Asymmetric Synthesis of β-Amino Acid Derivatives
| Entry | Sulfinamide Derivative | Reagents | Intermediate Product | Subsequent Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield |
|---|---|---|---|---|---|---|
| 1 | (Sₛ)-N-tert-butanesulfinyl aldimine | Methyl bromoacetate, Zn, CuCl | β-Amino ester | β-Lactam | High d.r. | 90% (for cyclization) |
Asymmetric Synthesis of Chiral Heterocycles
The utility of (R)-(+)-2-methyl-2-propanesulfinamide extends to the asymmetric synthesis of a wide array of chiral nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. guidechem.comacs.org
Chiral Aziridines
Chiral aziridines are versatile synthetic intermediates, and their preparation has been significantly advanced through the use of (R)-(+)-2-methyl-2-propanesulfinamide. guidechem.comchemicalbook.comfishersci.comchemicalbook.com One of the most direct methods involves the reaction of N-tert-butanesulfinyl imines with sulfur ylides. For instance, the reaction of dimethylsulfonium methylide with a range of aromatic, heterocyclic, and aliphatic tert-butylsulfinyl imines has been reported to produce chiral aziridines in good yields and with high diastereomeric excess. researchgate.net
The synthesis of cis-vinylaziridines has also been accomplished through an asymmetric vinylogous aza-Darzens reaction. nih.gov This involves the reaction of chiral N-tert-butanesulfinyl imines with the dienolate generated from the deprotonation of bromomethyl butenolide. nih.gov
Table 3: Asymmetric Synthesis of Chiral Aziridines
| Entry | Imine Substrate | Reagent | Product | Diastereomeric Excess (d.e.) | Yield |
|---|---|---|---|---|---|
| 1 | Aromatic N-tert-butylsulfinyl imine | Dimethylsulfonium methylide | 2-Aryl-N-(tert-butylsulfinyl)aziridine | 77-95% | 63-84% |
| 2 | Aliphatic N-tert-butylsulfinyl imine | Dimethylsulfonium methylide | 2-Alkyl-N-(tert-butylsulfinyl)aziridine | High d.e. | Good |
Pyrrolidines and Piperidines
Pyrrolidine and piperidine (B6355638) ring systems are fundamental components of many alkaloids and therapeutic agents. The tert-butanesulfinyl chiral auxiliary has enabled the development of stereoselective routes to these important heterocycles. chemicalbook.comacs.orgresearchgate.net
A diastereoselective Pd/In bimetallic inter-intramolecular cascade reaction of allenyl-sulfinimines and aryl iodides has been developed to afford highly substituted cis-pyrrolidines and piperidines. researchgate.net This method takes advantage of the chiral information imparted by the tert-butanesulfinyl group to control the stereochemical outcome of the cyclization.
Biocatalytic approaches have also emerged for the synthesis of these heterocycles. Transaminases have been employed in the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones, achieving high enantiomeric excesses for both enantiomers. nih.gov While not directly using the sulfinamide as a reactant, this highlights the importance of chiral amines, which are often synthesized using Ellman's auxiliary, as precursors for enzymatic transformations.
Furthermore, copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins provides access to N-functionalized pyrrolidines and piperidines. nih.gov High levels of diastereoselectivity have been observed in the synthesis of 2,5-disubstituted pyrrolidines, with a preference for the cis isomer. nih.gov
Table 4: Asymmetric Synthesis of Pyrrolidines and Piperidines
| Entry | Starting Material | Method | Product | Diastereoselectivity / Enantiomeric Excess (e.e.) | Yield |
|---|---|---|---|---|---|
| 1 | Allenyl-sulfinimine and aryl iodide | Pd/In bimetallic cascade reaction | Highly substituted cis-pyrrolidine/piperidine | High d.r. | Not specified |
| 2 | ω-Chloroketone | Transaminase biocatalysis | (R)- or (S)-2-Substituted pyrrolidine/piperidine | up to >99.5% e.e. | up to 90% |
Tetrahydroquinoline Alkaloids
Tetrahydroquinoline alkaloids are a class of natural products with a broad spectrum of biological activities. The asymmetric synthesis of these complex molecules has been facilitated by the use of (R)-(+)-2-methyl-2-propanesulfinamide.
A key strategy involves the diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine derived from 3-(2-bromophenyl)propanal. researchgate.net The resulting sulfinamide can then be converted in a three-step sequence involving N-desulfinylation, intramolecular N-arylation, and N-methylation to furnish tetrahydroquinoline alkaloids such as (-)-angustureine and (-)-cuspareine. researchgate.net
The synthesis of various substituted tetrahydroquinolines often begins with the construction of a chiral amine precursor, a role for which (R)-(+)-2-methyl-2-propanesulfinamide is well-suited. nih.gov The general structure of simple tetrahydroisoquinoline alkaloids, which are biosynthetically related, often arises from the condensation of a β-phenylethylamine with a carbonyl compound, a transformation where chiral auxiliaries can play a crucial role in establishing stereochemistry. nih.gov
Table 5: Synthesis of Tetrahydroquinoline Alkaloids
| Entry | Key Intermediate | Key Transformation Steps | Final Product | Stereochemical Outcome |
|---|---|---|---|---|
| 1 | Product of Grignard addition to N-tert-butanesulfinyl imine | 1. N-Desulfinylation2. Intramolecular N-arylation3. N-Methylation | (-)-Angustureine | High diastereoselectivity in the key addition step |
Applications in Complex Molecule Synthesis
The robustness and reliability of the tert-butanesulfinyl group have made (R)-(+)-2-Methyl-2-propanesulfinamide a valuable tool in the total synthesis of complex molecules.
(R)-(+)-2-Methyl-2-propanesulfinamide has proven instrumental in the asymmetric synthesis of a variety of biologically active compounds and natural products. medchemexpress.com The chiral sulfinamide is used to introduce a key stereocenter, which is then elaborated to the final target molecule. A notable application is in the synthesis of chiral amines, which are crucial components of many biologically active molecules. chemicalbook.com For instance, the addition of organometallic reagents to N-tert-butanesulfinyl imines, derived from the condensation of (R)-(+)-2-Methyl-2-propanesulfinamide with aldehydes or ketones, proceeds with high diastereoselectivity to afford chiral amines. medchemexpress.comresearchgate.net This methodology has been successfully applied to the synthesis of complex natural products, including alkaloids and terpenoids. medchemexpress.com
The following table provides examples of natural products and biologically active compounds synthesized using (R)-(+)-2-Methyl-2-propanesulfinamide as a chiral auxiliary.
| Natural Product/Biologically Active Compound | Synthetic Strategy | Reference |
| (-)-Angustureine | Diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine. researchgate.net | researchgate.net |
| (-)-Cuspareine | Diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine. researchgate.net | researchgate.net |
| 5'-Amino-5'-(S)-methyl-2',5'-dideoxynucleosides | Diastereoselective addition of methylmagnesium bromide or methyllithium (B1224462) to an N-tert-butylsulfinylimine intermediate. researchgate.net | researchgate.net |
The synthesis of enantiomerically pure pharmaceutical agents is a major focus of modern medicinal chemistry. (R)-(+)-2-Methyl-2-propanesulfinamide serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). guidechem.comhandomchemicals.com Its role is to establish the correct stereochemistry in chiral amine intermediates, which are common structural motifs in a wide range of drugs. handomchemicals.comchemicalbook.com The ability to reliably generate a single enantiomer is critical, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. This chiral auxiliary is particularly valuable in the development of drugs targeting neurological disorders. chemimpex.com
The table below lists examples of pharmaceutical precursors synthesized using (R)-(+)-2-Methyl-2-propanesulfinamide.
| Pharmaceutical Precursor | Therapeutic Area | Synthetic Approach | Reference |
| Chiral Amines | Various | Asymmetric synthesis via N-tert-butanesulfinyl imines. chemicalbook.comfishersci.com | chemicalbook.comfishersci.com |
| Chiral Aziridines | Various | Preparation of β-chloro sulfinamides as precursors. fishersci.com | fishersci.com |
Enantioselective Reduction of Imines
(R)-(+)-2-Methyl-2-propanesulfinamide is utilized in the preparation of organocatalysts for the enantioselective reduction of imines. chemicalbook.comfishersci.com The resulting chiral amines are obtained with high enantiomeric excess. This method provides a powerful tool for the synthesis of a broad range of chiral amines, which are valuable building blocks in organic synthesis. chemicalbook.com
Asymmetric Hydrogenation of Olefins via P,N-sulfonamide Ligands
(R)-(+)-2-Methyl-2-propanesulfinamide can be converted into P,N-sulfinyl imine ligands through condensation with aldehydes and ketones. chemicalbook.comfishersci.comsigmaaldrich.com These ligands, when complexed with iridium, catalyze the asymmetric hydrogenation of olefins, producing chiral alkanes with high enantioselectivity. chemicalbook.comfishersci.com This methodology is a significant advancement in the field of asymmetric catalysis, providing an efficient route to chiral hydrocarbons. nih.govresearchgate.netnih.gov
Diastereoselective Methylene (B1212753) Transfers via Sulfur Ylide Technology
Research has demonstrated that highly diastereoselective methylene transfers can be achieved using sulfur ylide technology on chiral non-racemic sulfinyl imines derived from (R)-(+)-2-Methyl-2-propanesulfinamide. rsc.org This process allows for the formation of terminal aziridines with excellent stereocontrol. nih.gov The diastereoselectivity of the reaction is influenced by both the N-sulfinyl group and other chiral substituents on the imine. nih.gov Computational studies have indicated that the relative energies of the transition states for the competing addition steps determine the final product's diastereomeric ratio. nih.gov This method has been applied to the synthesis of vinylcyclopropanes, which are important intermediates in the synthesis of natural products like lamoxirene (B1257718) and dictyopterene B. organic-chemistry.org
The following table summarizes the key aspects of diastereoselective methylene transfers.
| Reactants | Product | Key Features | Reference |
| Chiral N-sulfinyl imines and sulfur ylides | Terminal aziridines, Vinylcyclopropanes | High diastereoselectivity (>95:5), predictable stereochemical outcome. rsc.orgorganic-chemistry.org | rsc.orgorganic-chemistry.org |
Use in Radical Alkylation Reactions
While less common, the principles of using chiral auxiliaries can be extended to radical reactions. Emerging research in photoenzymatic reactions has shown that radical alkylation of arenes can be directed to specific positions. nih.gov Although direct examples involving (R)-(+)-2-Methyl-2-propanesulfinamide in radical alkylations are not extensively documented in the provided results, the broader context of radical reactions involves mechanisms like single electron transfer (SET) and hydrogen atom transfer (HAT) to form new carbon-carbon bonds. libretexts.org Radical-mediated reactions, such as the trifunctionalization of alkenes, often proceed through the addition of a radical to a double bond, followed by further transformations. mdpi.com
Mechanistic Investigations and Stereochemical Control
Mechanistic Studies of Nucleophilic Additions to Sulfinyl Imines
The addition of nucleophiles to N-tert-butanesulfinyl imines is a cornerstone of their application in asymmetric synthesis. researchgate.netwikipedia.org Mechanistic studies, primarily employing computational methods like Density Functional Theory (DFT), have provided significant insights into these reactions. nih.gov A key feature of N-tert-butanesulfinyl imines is the rapid equilibrium between their E and Z isomers, with the E isomer being generally preferred. nih.gov
The nature of the organometallic reagent plays a crucial role. For instance, in the addition of methylmagnesium bromide and methyllithium (B1224462), these reagents act as both a Lewis acid and a nucleophile. nih.gov The Lewis acidic character of the reagent is a determining factor in the stereoselectivity of the addition. nih.gov The electron-withdrawing nature of the sulfinyl group activates the imine for nucleophilic attack at the iminic carbon. nih.govacs.org This activation, coupled with the steric bulk of the tert-butyl group, minimizes competitive nucleophilic attack at the sulfur atom. researchgate.net
The reaction proceeds through a nucleophilic 1,2-addition to the imine double bond. nih.govlibretexts.orglibretexts.org The general mechanism involves the coordination of the organometallic reagent to the sulfinyl group, followed by the delivery of the nucleophile to one of the faces of the imine. The stereochemical outcome is dictated by the geometry of the transition state.
Understanding Diastereoselectivity and Enantioselectivity
The high levels of diastereoselectivity and enantioselectivity observed in reactions involving N-tert-butanesulfinyl imines are a direct consequence of the powerful stereodirecting effect of the chiral sulfinyl group. wikipedia.orgnih.gov
Influence of the Sulfinyl Group as a Chiral Director
The sulfinyl group is a potent chiral auxiliary, capable of inducing high levels of asymmetry in a variety of chemical transformations. nih.govacs.orgacs.org Its effectiveness stems from several key properties: it is configurationally stable, easy to introduce and remove, and provides a strong steric and electronic bias to the molecule. nih.gov In the context of nucleophilic additions to N-sulfinyl imines, the sulfinyl group directs the incoming nucleophile to a specific face of the imine, leading to the preferential formation of one diastereomer. researchgate.netnih.gov The tert-butyl group, in particular, offers significant steric hindrance, which further enhances this directing effect. researchgate.net
Chelated Transition State Models
The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines can often be rationalized by considering cyclic, chelated transition state models. nih.govresearchgate.net In these models, the metal cation of the organometallic reagent coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine, forming a rigid, chair-like six-membered ring. This chelation restricts the conformational freedom of the molecule and presents a clear steric differentiation between the two faces of the imine.
For example, in the addition of Grignard reagents in non-coordinating solvents like dichloromethane (B109758) (CH2Cl2), a chelated transition state is proposed. researchgate.net The nucleophile then attacks the less hindered face of the imine, leading to a predictable stereochemical outcome. Conversely, in coordinating solvents like tetrahydrofuran (B95107) (THF), a non-chelated, open-chain transition state may be favored, sometimes leading to the opposite diastereomer. researchgate.net The nature of the nucleophile and any additives can also influence whether a chelated or non-chelated pathway is followed. nih.gov
Computational Chemistry and Theoretical Studies
Computational chemistry, particularly DFT calculations, has become an indispensable tool for understanding the intricacies of reactions involving (R)-(+)-2-methyl-2-propanesulfinamide and its derivatives. nih.govdigitellinc.comacs.org These theoretical studies provide detailed information about reaction pathways, transition state geometries, and the energetic factors that govern stereoselectivity.
For instance, computational studies have been used to:
Confirm the preference for the E isomer of N-tert-butanesulfinyl imines. nih.gov
Elucidate the dual role of organometallic reagents as both Lewis acids and nucleophiles. nih.gov
Calculate the energy barriers for different reaction pathways, allowing for the prediction of the major diastereomer. nih.gov
Rationalize the solvent-dependent reversal of diastereoselectivity observed in some reactions. acs.org
Investigate the influence of substituents on the stereochemical outcome. acs.org
These computational models have proven to be highly predictive, with calculated diastereomeric ratios often showing excellent agreement with experimental results. nih.gov This synergy between experimental and theoretical work continues to deepen our understanding of these powerful synthetic methods.
Role in Medicinal Chemistry and Biochemical Research
Synthesis of Chiral Drugs and Pharmaceutical Intermediates
(R)-(+)-2-Methyl-2-propanesulfinamide is widely employed as a chiral building block for the synthesis of enantiomerically pure amines, which are fundamental components of numerous pharmaceutical agents. chemicalbook.comorgsyn.org Its application in drug development is crucial for creating molecules with specific three-dimensional arrangements, thereby enhancing therapeutic efficacy and minimizing potential side effects. chemicalbook.com
The compound serves as a key intermediate in the synthesis of a variety of chiral pharmaceuticals. guidechem.comchemimpex.comhandomchemicals.com Its primary function is to act as a chiral auxiliary, guiding chemical reactions to produce a specific enantiomer of the target molecule. guidechem.com This is achieved through the formation of diastereomeric intermediates that can be separated and then converted into the desired chiral product. guidechem.com
Key applications in pharmaceutical synthesis include:
Synthesis of Chiral Amines: It is a widely used reagent for the asymmetric synthesis of chiral amines, which are pivotal in many drug structures. guidechem.comchemicalbook.com
Preparation of Chiral Aziridines: The compound is used to prepare β-chloro sulfinamides, which are precursors in the synthesis of chiral aziridines, important heterocyclic motifs in medicinal chemistry. chemicalbook.comottokemi.comfishersci.com
Development of Androgen Receptor Antagonists: It has been used as an intermediate in the synthesis of (20E)-N-[t-butyl-(R)-sulfinyl]-3β-(t-butyldimethylsilyloxy)-pregn-5-en-20-imine, a precursor for developing androgen receptor antagonists. scientificlabs.co.uk
Synthesis of Alkaloids: It has been instrumental in the asymmetric synthesis of tetrahydroquinoline alkaloids, such as (-)-angustureine and (-)-cuspareine. researchgate.net
The following table summarizes selected applications of (R)-(+)-2-Methyl-2-propanesulfinamide in the synthesis of pharmaceutical intermediates.
| Intermediate Class | Specific Application/Product | Reference |
| Chiral Amines | General synthesis of enantiomerically pure amines for various drug candidates. | guidechem.comchemicalbook.com |
| Chiral Aziridines | Used in the preparation of β-chloro sulfinamides as precursors. | chemicalbook.comottokemi.comfishersci.com |
| Alkaloids | Synthesis of (-)-angustureine and (-)-cuspareine. | researchgate.net |
| Steroid Derivatives | Intermediate for androgen receptor antagonists. | scientificlabs.co.uk |
Use in Agricultural Chemistry
The utility of (R)-(+)-2-Methyl-2-propanesulfinamide extends to agricultural chemistry, where it is used in the formulation of advanced agrochemicals. chemimpex.com Its role is to enhance the efficacy of products like pesticides and herbicides by improving their stability and bioavailability. chemimpex.com By acting as a chiral auxiliary, it facilitates the development of more effective agrochemicals that can target specific pests or plant diseases, which can help in minimizing the environmental impact.
Interactions with Biological Systems
In the field of biochemical research, (R)-(+)-2-Methyl-2-propanesulfinamide and its derivatives are valuable tools for studying complex biological processes. chemicalbook.com It has been noted that the compound can interact with certain enzymes within living systems, potentially influencing their catalytic activity and stability. chemicalbook.com This property allows it to be used as a molecular probe or marker to investigate various biological mechanisms and metabolic pathways. chemicalbook.comchemimpex.com
Development of Novel Materials and Catalysts
(R)-(+)-2-Methyl-2-propanesulfinamide is a cornerstone in the development of novel catalysts and materials. chemimpex.com Its ability to induce chirality is leveraged in the creation of specialized organocatalysts. chemicalbook.comottokemi.com
A significant application is in the preparation of organocatalysts for the enantioselective reduction of imines. chemicalbook.comottokemi.comfishersci.com Furthermore, it can be readily converted into P,N-sulfinyl imine ligands through condensation with aldehydes and ketones. chemicalbook.comfishersci.com These ligands are then used in iridium-catalyzed asymmetric hydrogenation of olefins, a powerful method for creating chiral centers with high selectivity. chemicalbook.comchemicalbook.comfishersci.comscientificlabs.co.uk
Beyond catalysis, the compound is employed in material science for the development of specialty polymers and coatings, contributing to improved durability and resistance to environmental factors. chemimpex.com
The table below details research findings on its catalytic applications.
| Catalyst/Ligand Type | Reaction | Result | Reference |
| Organocatalyst | Enantioselective reduction of imines | High enantioselectivity in the formation of chiral amines. | chemicalbook.comottokemi.comfishersci.com |
| P,N-Sulfinyl Imine Ligands | Iridium-catalyzed asymmetric hydrogenation of olefins | Efficient creation of chiral centers in various substrates. | chemicalbook.comchemicalbook.comfishersci.comscientificlabs.co.uk |
Comparison with Other Chiral Auxiliaries and Ligands
Advantages and Disadvantages Compared to Alternative Methods
The efficacy of (R)-(+)-2-Methyl-2-propanesulfinamide is most evident when contrasted with other established chiral auxiliaries, such as Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones, as well as with catalytic asymmetric methods.
Advantages:
Broad Substrate Scope: The auxiliary condenses readily with a vast array of aldehydes and ketones, including enolizable and sterically hindered substrates, to form stable N-sulfinyl imines. sigmaaldrich.comrsc.org This broad applicability allows for the synthesis of a wide variety of α-branched and α,α-disubstituted amines. sigmaaldrich.com
High Diastereoselectivity: The tert-butanesulfinyl group acts as a powerful chiral director, guiding the nucleophilic addition to the imine carbon with exceptionally high diastereoselectivity for a wide range of nucleophiles (organometallics, enolates, etc.). sigmaaldrich.comharvard.edu The stereochemical outcome is often predictable, with a chair-like transition state involving chelation to the metal counterion being invoked to explain the observed selectivity. harvard.edu
Stability and Reactivity of Intermediates: The resulting N-tert-butanesulfinyl imines exhibit a beneficial balance of stability and reactivity. They are significantly more resistant to hydrolysis than typical imines, allowing for easier handling and purification, yet they remain highly electrophilic and reactive towards nucleophiles. wikipedia.org
Mild Cleavage Conditions: The sulfinamide auxiliary can be removed under mild acidic conditions (e.g., HCl in an alcohol solvent), which preserves the stereochemical integrity of the newly formed chiral amine product. nih.gov This contrasts with some other auxiliaries that may require harsh reductive or oxidative cleavage conditions.
Ready Availability and Scalability: Both enantiomers of 2-methyl-2-propanesulfinamide are commercially available at a reasonable cost. harvard.edu Furthermore, scalable, catalytic, and enantioselective syntheses for the auxiliary itself have been developed, making it suitable for large-scale industrial applications. yale.eduorgsyn.org
Superiority to Arenesulfinamides: Compared to related p-toluenesulfinamide auxiliaries, the tert-butylsulfinamide offers distinct advantages, including enhanced stereoselectivity and a reduction in side reactions, such as nucleophilic addition to the sulfur atom. harvard.edu
Disadvantages:
Stoichiometric Requirement: As a chiral auxiliary, it must be used in stoichiometric amounts. This leads to lower atom economy compared to catalytic asymmetric methods, where only a small amount of a chiral ligand or catalyst is required.
Waste Generation: The synthesis involves the attachment and subsequent cleavage of the auxiliary, generating chemical waste. The cleavage step, while mild, renders the chiral auxiliary unusable for a subsequent reaction without a recycling procedure, which can be inefficient. nih.govnih.gov This is a notable drawback compared to catalytic approaches that minimize waste.
| Chiral Auxiliary Method | Typical Application | Stereoselectivity | Cleavage Conditions | Atom Economy |
|---|---|---|---|---|
| Ellman's Sulfinamide | Asymmetric synthesis of chiral primary amines | Generally Excellent (>95:5 dr) | Mild (Acidic hydrolysis) | Low (Stoichiometric) |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | Generally Excellent (>99:1 dr) | Moderate (e.g., LiOH/H₂O₂, LiBH₄) | Low (Stoichiometric) |
| Myers' Pseudoephedrine Amides | Asymmetric alkylation of α-branched carboxylic acids | Generally Excellent (>95:5 dr) | Moderate (Acid/base hydrolysis) | Low (Stoichiometric) |
| Enders' SAMP/RAMP Hydrazones | Asymmetric alkylation of aldehydes and ketones | Generally Excellent (>95% ee) | Moderate (Ozonolysis or hydrolysis) | Low (Stoichiometric) |
Complementary Roles with Other Chiral Inducers
(R)-(+)-2-Methyl-2-propanesulfinamide can be used in concert with other sources of chirality, leading to powerful synthetic strategies where stereochemical outcomes are enhanced or new pathways are enabled.
Double Diastereoselection: N-sulfinyl imines derived from the Ellman auxiliary can be reacted with chiral nucleophiles or in the presence of chiral catalysts (e.g., chiral Lewis acids). In such cases, the stereochemical outcome is dictated by the interaction between the inherent facial bias of the sulfinyl imine and the chirality of the other component. This can result in either "matched" pairs, where the selectivities reinforce each other to produce extremely high diastereoselectivity, or "mismatched" pairs, where the selectivities oppose, leading to lower selectivity. Chemists can exploit this phenomenon to access specific diastereomers of a product.
Incorporation into Chiral Ligands and Organocatalysts: The sulfinamide functional group has been incorporated directly into the structure of ligands for transition-metal catalysis and into organocatalysts. yale.edu In these roles, the sulfur atom serves as the sole source of chirality, influencing the enantioselectivity of reactions such as asymmetric aza-Henry reactions or nitronate protonations. yale.edu Here, the sulfinyl group's ability to enhance acidity while providing a defined chiral environment is leveraged, demonstrating a complementary function beyond its classical role as a cleavable auxiliary. yale.edu
Future Directions and Emerging Research Areas
Development of New Reaction Methodologies
Research continues to push the boundaries of how (R)-(+)-2-Methyl-2-propanesulfinamide and its derivatives can be used. Scientists are developing innovative catalytic systems and reaction pathways to enhance efficiency and expand synthetic possibilities.
One major area of development is the use of new catalytic reactions. For instance, the Ellman laboratory is pioneering catalytic C-H bond functionalization and enantioselective transformations of N-acyl sulfenamides. yale.edu Another novel approach involves the samarium(II) iodide (SmI2)-mediated cross-coupling of N-tert-butanesulfinyl imines with nitrones or other imines, which represents the first successful asymmetric cross-coupling between different imine species to produce unsymmetrical chiral diamines. guidechem.com Furthermore, SmI2 can induce the efficient cross-coupling of these imines with aldehydes to furnish enantiopure anti-1,2-amino alcohols. guidechem.com
Photocatalysis is also emerging as a powerful tool, with new methods being developed for photocatalytic C(sp3)–H aminoalkylation. orgsyn.org In the realm of organometallic chemistry, palladium-catalyzed [3+2] cycloaddition of sulfinimines provides a route to methylene-pyrrolidines. rsc.org The versatility of the auxiliary is further demonstrated in its use in the Petasis boronic acid–Mannich reaction for the synthesis of N-(tert-Butylsulfinyl)-α-amino carboxylic acids.
Recent advances also include the development of modular synthesis strategies for constructing bis-α-chiral amines, where the sulfinyl group facilitates an iterative chirality induction and transfer process. This method cleverly avoids the wasteful removal of the chiral auxiliary in the final step. Additionally, the unique electronic properties of the sulfinyl group have been harnessed to develop new hydrogen-bonding organocatalysts where the sole source of chirality is the sulfur atom. yale.edu
The following table summarizes some of the emerging reaction methodologies.
Interactive Data Table: Novel Reaction Methodologies| Methodology | Reagents/Catalysts | Product Class | Key Features | Reference(s) |
|---|---|---|---|---|
| Imine Cross-Coupling | Samarium(II) iodide (SmI2) | C2-unsymmetric diamines, anti-1,2-amino alcohols | First asymmetric cross-coupling of different imine species. | guidechem.com |
| Mediated Allylation | Zn/In | Homoallylic amines | Stereochemical outcome can be reversed by tuning reaction conditions. | guidechem.com |
| Organocatalysis | Sulfinamide-based H-bonding catalysts | Varied (e.g., protonated nitronates) | Chirality resides solely on the sulfur atom of the catalyst. | yale.edu |
| Cycloaddition | Pd catalyst, trimethylenemethane precursor | Methylene-pyrrolidines | [3+2] cycloaddition with good yields and diastereoselectivities. | rsc.org |
Expanded Scope of Substrates and Transformations
The established utility of (R)-(+)-2-Methyl-2-propanesulfinamide in synthesizing simple chiral amines is being extended to more complex and diverse molecular architectures. The robustness of N-tert-butanesulfinyl imines allows for their application in the synthesis of a wide array of functionalized molecules. wikipedia.org
A significant area of expansion is the synthesis of nitrogen-containing heterocycles, which are prevalent motifs in natural products and therapeutic agents. rsc.orgnih.gov Methodologies using the auxiliary now provide facile access to structurally diverse and enantioenriched heterocycles such as:
Azetidines, Pyrrolidines, and Piperidines : These are synthesized through reactions like diastereoselective Pd/In bimetallic cascade reactions of allenyl-sulfinimines and aryl iodides to form highly substituted cis-pyrrolidines and piperidines. sigmaaldrich.comrsc.orgnih.gov
Fused and Spirocyclic Systems : The methodology has been applied to create complex spiro and bridged secondary amines, which are important molecular skeletons.
Aziridines : The reaction of dimethylsulfonium methylide with sulfinyl imines produces chiral aziridines with high diastereoselectivity.
Beyond heterocycles, the substrate scope has broadened to include the synthesis of challenging amine structures like α-branched and α,α-dibranched amines, α- and β-amino acids, and various amino alcohols. wikipedia.orgsigmaaldrich.com The synthesis of molecules containing specialized functionalities is also a key research direction. For example, the methodology has been successfully applied to produce α-trifluoromethyl amines and fluorinated dipeptide analogs, which are of interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms.
Integration into Flow Chemistry and Automation
To meet the demands of industrial-scale synthesis and high-throughput screening, there is a growing trend towards integrating established chemical methods with modern technologies like flow chemistry and automation. While the literature specifically detailing the integration of (R)-(+)-2-Methyl-2-propanesulfinamide into automated systems is still emerging, related concepts point towards a promising future.
The scalability of reactions using this auxiliary has been a key focus, with processes developed for multi-kilogram scale synthesis. researchgate.net This focus on scalability is a natural precursor to continuous manufacturing. A notable advancement is the development of a highly diastereoselective continuous flow protocol for the rapid synthesis of α-chiral piperidines, demonstrating the viability of transferring this chemistry to flow reactors. acs.org Continuous flow processing offers advantages such as improved safety, better heat and mass transfer, and the potential for higher yields and purity. As the pharmaceutical and fine chemical industries increasingly adopt these technologies, further development of flow-based syntheses utilizing Ellman's auxiliary is anticipated.
Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing synthetic strategies. Research involving (R)-(+)-2-Methyl-2-propanesulfinamide is actively moving towards more sustainable practices. A key advantage of the auxiliary is its potential for recycling after it is cleaved from the product. rsc.org
A significant development is the ability to perform certain reactions in water, which drastically reduces the reliance on volatile organic solvents. guidechem.com For instance, the allylation of N-tert-butanesulfinyl aldimines can be conducted effectively in an aqueous medium. guidechem.com
Biocatalysis represents another frontier for green synthesis. The use of imine reductases (IREDs) in one-pot cascade reactions to generate saturated N-heterocycles from simple starting materials showcases a sustainable approach. echemi.com These enzymatic reactions are performed under benign conditions, typically at room temperature in water, offering a green alternative to traditional metal-catalyzed methods that often require harsh conditions. echemi.com
Furthermore, efforts are underway to design processes that are inherently greener and more scalable. This includes developing syntheses that avoid hazardous reagents, such as the foul-smelling and toxic tert-butylthiol, which was a byproduct in earlier synthetic routes to the auxiliary itself. acs.org
Applications in Advanced Functional Materials
While the primary application of (R)-(+)-2-Methyl-2-propanesulfinamide has been in the synthesis of pharmaceuticals and bioactive molecules, its potential in materials science is an emerging area of interest. chemimpex.com The ability to precisely control stereochemistry is critical for creating advanced materials with specific properties.
Chiral amines derived from the auxiliary are key components for catalysts and functional materials. orgsyn.org The sulfinyl moiety itself has been identified as a useful component in materials for polymer science and in the development of fluorescent probes. Research is exploring the use of (R)-(+)-2-Methyl-2-propanesulfinamide in the synthesis of novel chiral polymers, such as functionalized amphiphilic polymers, where the defined stereochemistry can influence the polymer's secondary structure and bulk properties. biosynth.comresearchgate.net
The unique properties of the sulfinamide functional group, such as enhanced stability and solubility, make it an attractive building block for researchers innovating in chemical synthesis and formulation for new materials. chemimpex.com Although this area is less developed compared to its role in drug synthesis, the versatility of the auxiliary suggests significant potential for its use in creating the next generation of chiral ligands, organocatalysts, and smart materials. chemimpex.comresearchgate.net
Q & A
Basic: What is the role of (R)-(+)-2-Methyl-2-propanesulfinamide in asymmetric synthesis?
Answer:
This sulfinamide is a chiral auxiliary widely used in the asymmetric synthesis of amines via the Ellman sulfinamide methodology. It enables stereocontrol during nucleophilic additions to N-sulfinyl imines, forming chiral amines with high enantiomeric excess. Typical steps include:
- Imine formation : Reacting ketones with (R)-sulfinamide in the presence of Ti(OEt)₄ under reflux .
- Reduction : NaBH₄-mediated reduction of the intermediate to yield diastereomers .
- Deprotection : Acidic cleavage (e.g., HCl in dioxane) to release the free amine .
Basic: What analytical techniques confirm the enantiomeric purity of sulfinamide-derived products?
Answer:
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak columns) .
- Optical Rotation : Measures specific rotation and compares to literature values for (R)- or (S)-configurations .
- X-ray Crystallography : Provides definitive stereochemical assignment for crystalline intermediates .
Advanced: How can diastereoselectivity be optimized in sulfinamide-mediated reactions?
Answer:
- Temperature Control : Lower temperatures (e.g., −78°C) enhance selectivity by slowing competing pathways .
- Lewis Acid Selection : Ti(OEt)₄ vs. alternative Lewis acids (e.g., Mg(OTf)₂) can influence transition-state geometry .
- Solvent Effects : Polar aprotic solvents (THF, DCM) improve reagent solubility and stabilize intermediates .
Advanced: How should researchers resolve contradictions between computational and experimental stereochemical outcomes?
Answer:
- DFT Calculations : Compare computed transition-state energies with experimental yields to identify discrepancies .
- Crystallographic Validation : Use X-ray data to confirm absolute configuration of key intermediates .
- Parameter Variation : Adjust reaction time, stoichiometry, or additives to align outcomes with predictions .
Data Contradiction: How to address molecular formula discrepancies (C₃H₁₁ClNOS vs. C₄H₁₁NOS)?
Answer:
- Spectral Validation : Perform ¹H/¹³C NMR and HRMS to confirm the correct formula (C₄H₁₁NOS) .
- Database Cross-Check : Refer to authoritative sources (e.g., CAS RN 196929-78-9) and peer-reviewed syntheses .
Advanced: What strategies mitigate yield loss during deprotection of sulfinamide intermediates?
Answer:
- Acid Concentration Optimization : Use concentrated HCl in dioxane/MeOH (1:1) for efficient cleavage without side reactions .
- Intermediate Monitoring : Track deprotection via TLC or LC-MS to halt reactions at completion .
- Solvent Choice : Polar protic solvents stabilize protonated amines, reducing degradation .
Basic: How is the purity of (R)-(+)-2-Methyl-2-propanesulfinamide assessed?
Answer:
- HPLC Analysis : Confirm ≥98% purity using a C18 column and UV detection (λ = 254 nm) .
- Melting Point : Validate consistency with literature (103–107°C) .
- Moisture Testing : Karl Fischer titration ensures ≤0.5% water content .
Advanced: How does the (R)-enantiomer compare to the (S)-enantiomer in reactivity?
Answer:
- Steric Effects : The (R)-configuration induces distinct steric environments, altering nucleophile trajectory in imine additions .
- Catalytic Asymmetry : (R)-sulfinamide often achieves higher enantioselectivity in ketone-derived imines compared to (S) .
Data Contradiction: How to resolve conflicting enantiomeric excess (ee) values from HPLC vs. optical rotation?
Answer:
- Calibration Standards : Use racemic and enantiopure controls for both methods .
- Statistical Analysis : Apply t-tests to determine if differences are significant (p < 0.05) .
- Sample Purity : Ensure no chiral impurities skew optical rotation readings .
Advanced: What cooperative effects enhance sulfinamide utility in complex target synthesis (e.g., SARS-CoV-2 inhibitors)?
Answer:
- Synergistic Binding : Combine sulfinamide-derived amines with pharmacophores targeting multiple enzyme pockets .
- Modular Design : Use sulfinamide intermediates to rapidly generate analogs for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
